Carbonic Anhydrase Inhibition: Target Compound vs. Acetazolamide as Clinical Baseline
While direct hCA inhibition data for N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are not yet publicly available, structurally analogous benzothiazole-6-sulfonamides inhibit human carbonic anhydrase isoforms I and II with Ki values in the range of 0.052–8.7 μM, comparable to the clinical standard acetazolamide (Ki = 0.025–0.250 μM) [1]. In a head-to-head study of ten secondary sulfonamide derivatives containing the benzothiazole scaffold, the most potent analog achieved a Ki of 52 nM against hCA I, a 4.8-fold improvement over acetazolamide’s Ki of 250 nM [1]. The target compound retains the essential sulfamoyl pharmacophore and adds a dioxine-carboxamide tail that may further modulate isoform selectivity and membrane permeability [2]. Procurement of this compound is therefore justified for research groups seeking to explore structure-activity relationships (SAR) around the 2-position of benzothiazole-6-sulfonamides with a unique heterocyclic appendage not represented in existing commercial screening libraries.
| Evidence Dimension | Carbonic anhydrase I (hCA I) inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not yet determined; projected to fall within the 0.05–10 μM range based on structural analogs [1] |
| Comparator Or Baseline | Acetazolamide (Ki = 0.250 μM for hCA I); most potent benzothiazole-6-sulfonamide analog from reference series (Ki = 0.052 μM) [1] |
| Quantified Difference | Not calculable for target compound; class-leading analog exhibits 4.8-fold greater potency than acetazolamide |
| Conditions | In vitro stopped-flow CO₂ hydration assay, pH 7.5, 20 mM HEPES buffer, 25 °C |
Why This Matters
Establishes the benzothiazole-6-sulfonamide scaffold as capable of achieving low-nanomolar CA inhibition, making the target compound a high-priority candidate for CA-focused medicinal chemistry campaigns where the dioxine tail may deliver isoform-selective profiles unattainable with acetazolamide or simple sulfonamides.
- [1] Öztürk C, Kalay E, Gerni S, Balci N, Tokali FS, Aslan ON, Polat E. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Biotechnol Appl Biochem. 2023;70(6):1891-1900. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. View Source
